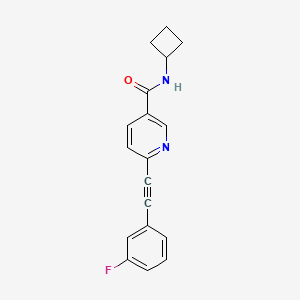

VU0360172

Beschreibung

Eigenschaften

Molekularformel |

C18H15FN2O |

|---|---|

Molekulargewicht |

294.3 g/mol |

IUPAC-Name |

N-cyclobutyl-6-[2-(3-fluorophenyl)ethynyl]pyridine-3-carboxamide |

InChI |

InChI=1S/C18H15FN2O/c19-15-4-1-3-13(11-15)7-9-16-10-8-14(12-20-16)18(22)21-17-5-2-6-17/h1,3-4,8,10-12,17H,2,5-6H2,(H,21,22) |

InChI-Schlüssel |

NEMHWVUKNWAKTM-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC(C1)NC(=O)C2=CN=C(C=C2)C#CC3=CC(=CC=C3)F |

Herkunft des Produkts |

United States |

Foundational & Exploratory

VU0360172: A Technical Guide for Researchers

An In-depth Examination of the Positive Allosteric Modulator of mGlu5 Receptors

This technical guide provides a comprehensive overview of VU0360172, a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGlu5). This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, key experimental protocols, and associated signaling pathways.

Core Compound Data

This compound has emerged as a valuable tool for investigating the therapeutic potential of mGlu5 modulation in various central nervous system disorders. The compound's fundamental properties are summarized below.

| Property | Value | References |

| CAS Number | 1309976-62-2 (hydrochloride) | |

| Molecular Weight | 330.78 g/mol (hydrochloride) | |

| Molecular Formula | C₁₈H₁₅FN₂O · HCl | |

| Chemical Name | N-cyclobutyl-6-[2-(3-fluorophenyl)ethynyl]pyridine-3-carboxamide, hydrochloride |

Key Efficacy and Potency Data

This compound exhibits high potency and selectivity for the mGlu5 receptor. Its efficacy has been demonstrated in a variety of in vitro and in vivo models.

| Parameter | Value | Assay System | References |

| EC₅₀ | 16 nM | mGlu5 receptor activation | |

| Kᵢ | 195 nM | mGlu5 receptor binding | |

| In Vivo Efficacy | Reverses amphetamine-induced hyperlocomotion | Rodent models | [1] |

Experimental Protocols

Detailed methodologies for key experiments involving this compound are outlined below. These protocols are based on established procedures in the field and can be adapted for specific research needs.

In Vivo Assessment of Antipsychotic-Like Activity: Amphetamine-Induced Hyperlocomotion

This protocol is designed to evaluate the potential antipsychotic effects of this compound by measuring its ability to reverse hyperlocomotion induced by amphetamine in rodents.[1]

Materials:

-

This compound

-

d-amphetamine sulfate

-

Vehicle (e.g., 10% Tween 80 in sterile water)

-

Male Sprague-Dawley rats (250-300 g)

-

Open-field activity chambers equipped with infrared photobeams

Procedure:

-

Acclimate rats to the testing room for at least 1 hour before the experiment.

-

Habituate the animals to the open-field chambers for 30-60 minutes.

-

Administer this compound or vehicle via intraperitoneal (i.p.) injection at the desired doses.

-

After a predetermined pretreatment time (e.g., 30 minutes), administer d-amphetamine (e.g., 1.5 mg/kg, i.p.) or saline.

-

Immediately place the animals back into the activity chambers.

-

Record locomotor activity (e.g., distance traveled, beam breaks) for 60-90 minutes.

-

Analyze the data by comparing the locomotor activity of the this compound-treated groups to the vehicle- and amphetamine-treated control groups.

In Vitro Assessment of mGlu5 Receptor Signaling: Polyphosphoinositide (PI) Hydrolysis Assay

This assay measures the potentiation of glutamate-induced PI hydrolysis by this compound in cells expressing the mGlu5 receptor.

Materials:

-

HEK293 cells stably expressing rat mGlu5

-

[³H]myo-inositol

-

Assay medium (e.g., DMEM)

-

LiCl

-

Glutamate

-

This compound

-

Dowex AG1-X8 resin

Procedure:

-

Plate HEK293-mGlu5 cells in 24-well plates and grow to confluency.

-

Label the cells by incubating with [³H]myo-inositol in inositol-free medium for 16-24 hours.

-

Wash the cells with assay buffer.

-

Pre-incubate the cells with LiCl (e.g., 10 mM) for 15 minutes to inhibit inositol monophosphatase.

-

Add varying concentrations of this compound or vehicle and incubate for a specified time.

-

Stimulate the cells with a submaximal concentration of glutamate (e.g., EC₂₀) for 30-60 minutes.

-

Terminate the reaction by adding a cold stop solution (e.g., perchloric acid).

-

Isolate the inositol phosphates by anion-exchange chromatography using Dowex AG1-X8 resin.

-

Quantify the amount of [³H]inositol phosphates by liquid scintillation counting.

Receptor Binding Assay

This protocol determines the binding affinity of this compound to the mGlu5 receptor using a radioligand displacement assay.[1]

Materials:

-

Membranes from cells expressing mGlu5 receptors (e.g., HEK293-mGlu5)

-

[³H]M-MPEP (a known mGlu5 negative allosteric modulator radioligand)

-

This compound

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation fluid

Procedure:

-

Prepare a dilution series of this compound.

-

In a 96-well plate, combine the cell membranes, [³H]M-MPEP at a concentration near its Kd, and varying concentrations of this compound or vehicle.

-

Incubate the mixture at room temperature for 60-90 minutes to reach equilibrium.

-

Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

Calculate the Ki value for this compound using the Cheng-Prusoff equation.

Signaling Pathways and Mechanisms of Action

This compound, as a positive allosteric modulator, does not activate the mGlu5 receptor directly but enhances the receptor's response to the endogenous agonist, glutamate. The activation of mGlu5 receptors initiates several downstream signaling cascades.

Canonical Gq/PLC Signaling Pathway

The primary signaling pathway activated by mGlu5 receptors is the Gαq-protein coupled pathway, leading to the activation of phospholipase C (PLC).

Caption: Canonical mGlu5 receptor signaling cascade initiated by glutamate and potentiated by this compound.

Modulation of GABAergic Transmission

This compound has been shown to modulate GABAergic transmission, which may contribute to its anti-epileptic and antipsychotic-like effects. A key mechanism is the upregulation of the GABA transporter GAT-1.

References

Unraveling the Action of VU0360172: A Technical Guide to its Mechanism as a Potent mGlu5 Positive Allosteric Modulator

For Researchers, Scientists, and Drug Development Professionals

Abstract

VU0360172 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 5 (mGlu5). This technical guide provides an in-depth analysis of its mechanism of action, binding characteristics, and impact on downstream signaling pathways. By summarizing key quantitative data and outlining experimental methodologies, this document serves as a comprehensive resource for researchers in the field of neuroscience and drug discovery.

Introduction

Metabotropic glutamate receptor 5 (mGlu5) is a G protein-coupled receptor (GPCR) that plays a crucial role in modulating synaptic plasticity and neuronal excitability. Its dysfunction has been implicated in a range of neurological and psychiatric disorders, including schizophrenia, anxiety, and Fragile X syndrome. Positive allosteric modulators of mGlu5, such as this compound, offer a promising therapeutic strategy by enhancing the receptor's response to the endogenous ligand, glutamate, rather than directly activating it. This approach allows for a more nuanced modulation of glutamatergic signaling, potentially reducing the risk of adverse effects associated with direct agonists. This compound, a derivative of the VU0092273 scaffold, has demonstrated efficacy in preclinical models, highlighting its potential as a therapeutic agent.[1]

Quantitative Pharmacology of this compound

The pharmacological profile of this compound has been characterized through various in vitro assays. The following tables summarize the key quantitative data regarding its potency and binding affinity.

Table 1: In Vitro Potency of this compound

| Parameter | Value | Cell System | Assay | Reference |

| EC50 | 16 nM | Recombinant | Calcium Mobilization | [2][3][4] |

Table 2: Binding Affinity of this compound

| Parameter | Value | Radioligand | Preparation | Reference |

| Ki | 195 nM | [3H]MPEP | Recombinant | [2][3] |

Mechanism of Action: Allosteric Modulation

This compound functions as a positive allosteric modulator, meaning it binds to a site on the mGlu5 receptor that is topographically distinct from the orthosteric glutamate binding site.[1] This allosteric binding enhances the affinity and/or efficacy of glutamate, thereby potentiating the receptor's response to endogenous neurotransmission.

Binding Site

This compound binds to the same allosteric site as the prototypical mGlu5 negative allosteric modulator (NAM), 2-methyl-6-(phenylethynyl)pyridine (MPEP).[1] This has been confirmed through radioligand binding studies demonstrating competitive displacement of [3H]MPEP and its analogs.[5] The binding pocket is located within the seven-transmembrane (7TM) domain of the receptor.[1][6] Mutagenesis studies have identified key amino acid residues within this pocket that are crucial for the binding and activity of allosteric modulators.[6][7]

Downstream Signaling Pathways

Activation of mGlu5 by glutamate, and its potentiation by this compound, leads to the activation of several intracellular signaling cascades.

Canonical Gq/11 Pathway and Phosphoinositide Hydrolysis

The primary signaling pathway engaged by mGlu5 is the Gαq/11 pathway.[8] Upon activation, the receptor catalyzes the exchange of GDP for GTP on the Gαq subunit, leading to the activation of phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This compound has been shown to stimulate polyphosphoinositide (PI) hydrolysis in vivo, a key indicator of Gq/11 pathway activation.[2][3]

References

- 1. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Discovery of “Molecular Switches” within a Series of mGlu5 Allosteric Ligands Driven by a “Magic Methyl” Effect Affording Both PAMs and NAMs with In Vivo Activity, Derived from an M1 PAM Chemotype - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Probing the metabotropic glutamate receptor 5 (mGlu₅) positive allosteric modulator (PAM) binding pocket: discovery of point mutations that engender a "molecular switch" in PAM pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Identification of Specific Ligand–Receptor Interactions That Govern Binding and Cooperativity of Diverse Modulators to a Common Metabotropic Glutamate Receptor 5 Allosteric Site - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacology, Signaling and Therapeutic Potential of Metabotropic Glutamate Receptor 5 Negative Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

VU0360172: A Technical Guide to a Potent mGlu5 Positive Allosteric Modulator

For Researchers, Scientists, and Drug Development Professionals

Abstract

VU0360172 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGlu5). This document provides an in-depth technical overview of this compound, including its mechanism of action, key pharmacological data, detailed experimental protocols, and relevant signaling pathways. This compound has demonstrated efficacy in preclinical models of neurological and psychiatric disorders, including absence epilepsy and psychosis, by potentiating the effects of the endogenous ligand, glutamate. Its primary mechanism involves the enhancement of mGlu5-mediated intracellular signaling cascades, notably polyphosphoinositide (PI) hydrolysis and the modulation of GABAergic transmission.

Core Mechanism of Action

This compound functions as a positive allosteric modulator, binding to a site on the mGlu5 receptor distinct from the orthosteric glutamate binding site. This binding event does not activate the receptor directly but rather enhances the receptor's response to glutamate. This potentiation leads to a more robust downstream signaling cascade upon glutamate binding.

The primary signaling pathway affected by this compound is the Gq-protein coupled pathway. Activation of mGlu5 receptors by glutamate, potentiated by this compound, leads to the activation of phospholipase C (PLC). PLC then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) stores, while DAG activates protein kinase C (PKC). This signaling cascade is central to the physiological effects of mGlu5 receptor activation.[1]

Furthermore, this compound has been shown to modulate GABAergic transmission. Specifically, it can increase the expression and function of the GABA transporter GAT-1 in the thalamus, leading to increased GABA uptake.[2] This effect is dependent on PLC activation and contributes to the anti-epileptic properties of the compound.[2]

Quantitative Pharmacological Data

The following table summarizes the key in vitro and in vivo pharmacological parameters of this compound.

| Parameter | Value | Species/System | Reference |

| EC50 | 16 nM | Rat mGlu5 receptor | [3][4][5] |

| Ki | 195 nM | Rat mGlu5 receptor | [3][4][5] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway of this compound and a typical experimental workflow for its characterization.

Detailed Experimental Protocols

Synthesis of this compound

The synthesis of this compound, chemically named N-cyclobutyl-6-((3-fluorophenyl)ethynyl)picolinamide, involves a Sonogashira coupling followed by an amidation reaction.

Step 1: Synthesis of 5-((3-fluorophenyl)ethynyl)picolinic acid

-

To a microwave vial, add 5-bromopicolinic acid (1.0 eq), 1-ethynyl-3-fluorobenzene (1.2 eq), Pd(PPh3)4 (0.05 eq), and CuI (0.1 eq).

-

Add DMF and diethylamine (6.0 eq).

-

Seal the vial and irradiate in a microwave reactor at 90 °C for 45 minutes.

-

After cooling, dilute the reaction mixture with water to precipitate the product.

-

Filter the precipitate, wash with water, and dry to yield 5-((3-fluorophenyl)ethynyl)picolinic acid.

Step 2: Synthesis of N-cyclobutyl-6-((3-fluorophenyl)ethynyl)picolinamide (this compound)

-

Dissolve 5-((3-fluorophenyl)ethynyl)picolinic acid (1.0 eq) in DMF.

-

Add HATU (1.2 eq) and N,N-diisopropylethylamine (2.0 eq) to the solution and stir for 10 minutes at room temperature.

-

Add cyclobutylamine (1.1 eq) and continue stirring at room temperature overnight.

-

Dilute the reaction with water and extract with ethyl acetate.

-

Wash the combined organic layers with saturated aqueous lithium chloride solution, dry over sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

In Vitro Intracellular Calcium Mobilization Assay

This assay measures the ability of this compound to potentiate glutamate-induced intracellular calcium release in cells expressing the mGlu5 receptor.

-

Cell Culture: Seed HEK293 cells stably expressing the rat mGlu5 receptor in black-walled, clear-bottom 96-well plates and culture overnight.

-

Dye Loading: Wash the cells with assay buffer and then incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) at 37 °C for 1 hour.

-

Compound Addition: Wash the cells to remove excess dye. Add this compound at various concentrations or vehicle control to the wells and incubate for a specified period.

-

Glutamate Stimulation: Add a sub-maximal (EC20) concentration of glutamate to the wells.

-

Signal Detection: Immediately measure the fluorescence intensity using a fluorescence plate reader (e.g., FlexStation). The increase in fluorescence corresponds to the increase in intracellular calcium concentration.

-

Data Analysis: Plot the fluorescence intensity against the concentration of this compound to determine the EC50 value.

In Vivo Polyphosphoinositide (PI) Hydrolysis Assay

This assay quantifies the effect of this compound on mGlu5 receptor-mediated PI hydrolysis in the brain of living animals.[6]

-

Radiolabeling: Administer [3H]myo-inositol to rodents via intracerebroventricular (i.c.v.) injection to label the brain inositol phospholipid pool. Allow 24 hours for incorporation.

-

Drug Administration: Administer this compound systemically (e.g., intraperitoneally).

-

Tissue Collection: At a specified time after drug administration, euthanize the animals and rapidly dissect the brain region of interest (e.g., hippocampus, striatum).

-

Extraction of Inositol Phosphates: Homogenize the brain tissue in a suitable buffer and precipitate proteins with trichloroacetic acid.

-

Chromatographic Separation: Separate the [3H]inositol phosphates from other radiolabeled compounds using anion-exchange chromatography.

-

Quantification: Measure the radioactivity of the eluted [3H]inositol phosphates using liquid scintillation counting.

-

Data Analysis: Compare the levels of [3H]inositol phosphates in this compound-treated animals to vehicle-treated controls to determine the extent of PI hydrolysis stimulation.

Amphetamine-Induced Hyperlocomotion in Rodents

This behavioral model is used to assess the antipsychotic-like potential of compounds.

-

Animal Habituation: Acclimate rodents (e.g., rats or mice) to the testing environment (e.g., open-field arenas equipped with automated activity monitoring systems) for several days prior to the experiment.[7]

-

Drug Pre-treatment: Administer this compound or vehicle control at various doses via an appropriate route (e.g., intraperitoneal injection).

-

Amphetamine Challenge: After a pre-determined pre-treatment time, administer a psychostimulant dose of amphetamine to induce hyperlocomotion.[7]

-

Locomotor Activity Recording: Immediately place the animals back into the open-field arenas and record their locomotor activity for a set period (e.g., 60-90 minutes).[7]

-

Data Analysis: Quantify locomotor activity (e.g., distance traveled, beam breaks). Compare the locomotor activity of animals treated with this compound and amphetamine to those treated with vehicle and amphetamine to determine if this compound attenuates the hyperlocomotor response.

Conclusion

This compound is a valuable research tool for investigating the role of the mGlu5 receptor in the central nervous system. Its high potency and selectivity make it a suitable probe for both in vitro and in vivo studies. The detailed methodologies provided in this guide are intended to facilitate further research into the therapeutic potential of mGlu5 positive allosteric modulators for a range of neurological and psychiatric disorders.

References

- 1. Identification of a Selective Allosteric Agonist of mGlu5 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Probing the Metabotropic Glutamate Receptor 5 (mGlu5) Positive Allosteric Modulator (PAM) Binding Pocket: Discovery of Point Mutations That Engender a “Molecular Switch” in PAM Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Amphetamine-induced locomotion in a hyperdopaminergic ADHD mouse model depends on genetic background - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Phosphoinositide hydrolysis in vivo with group I metabotropic glutamate receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. b-neuro.com [b-neuro.com]

An In-depth Technical Guide to mGlu5 Receptor Signaling Pathways in the Central Nervous System

Audience: Researchers, scientists, and drug development professionals.

Version: 1.0

Abstract

The metabotropic glutamate receptor 5 (mGlu5) is a Class C G protein-coupled receptor (GPCR) that plays a pivotal role in modulating synaptic plasticity, neuronal excitability, and long-term changes in synaptic strength within the central nervous system (CNS).[1] Its involvement in numerous neurological and psychiatric disorders has positioned it as a key therapeutic target. This guide provides a comprehensive overview of the core signaling pathways initiated by mGlu5, detailed experimental protocols for their investigation, and quantitative data to support research and development efforts.

Core Signaling Pathways of the mGlu5 Receptor

Activation of the mGlu5 receptor by its endogenous ligand, glutamate, initiates a complex and diverse array of intracellular signaling cascades. These can be broadly categorized into canonical G protein-dependent pathways and other interacting networks that fine-tune the cellular response.

The Canonical Gαq/11-PLC-Ca²⁺ Pathway

The most well-characterized signaling cascade for mGlu5 is its coupling to the Gαq/11 family of heterotrimeric G proteins.[2][3] This interaction initiates a canonical pathway that is fundamental to many of the receptor's physiological effects.

-

Receptor Activation: Binding of glutamate to the extracellular Venus flytrap domain of the mGlu5 receptor induces a conformational change.

-

G Protein Coupling: The activated receptor engages with a Gαq/11 protein, promoting the exchange of GDP for GTP on the Gα subunit.[2]

-

PLCβ Activation: The GTP-bound Gαq/11 subunit dissociates and activates phospholipase Cβ (PLCβ).[4]

-

Second Messenger Production: PLCβ then cleaves the membrane lipid phosphatidylinositol 4,5-bisphosphate (PIP₂) into two critical second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[2][3]

-

Intracellular Calcium Mobilization: IP₃ diffuses through the cytosol and binds to IP₃ receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium (Ca²⁺) into the cytoplasm.[2][5] This results in a rapid and often oscillatory increase in intracellular Ca²⁺ concentration.[6]

-

PKC Activation: DAG remains in the plasma membrane and, in conjunction with the elevated Ca²⁺ levels, activates Protein Kinase C (PKC).[4] PKC proceeds to phosphorylate a wide range of cellular substrates, including the mGlu5 receptor itself, which can lead to receptor desensitization.[7]

Caption: The canonical mGlu5 Gαq/11-PLC signaling pathway.

Extracellular Signal-Regulated Kinase (ERK) Pathway

mGlu5 activation also robustly stimulates the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinase (ERK1/2) pathway.[8] This pathway is crucial for regulating gene expression and promoting long-term changes like synaptic plasticity. The activation of ERK by mGlu5 can occur through several mechanisms:

-

PKC-Dependent Activation: Downstream of PLC activation, PKC can initiate the MAPK cascade.

-

Calcium-Independent Activation: Studies have shown that mGlu5-mediated ERK1/2 phosphorylation can be independent of both PKC and intracellular calcium release.[8]

-

Receptor Tyrosine Kinase (RTK) Transactivation: mGlu5 can transactivate RTKs, such as the epidermal growth factor receptor (EGFR). This process can involve Src family kinases and leads to the recruitment of adaptor proteins that initiate the Ras-Raf-MEK-ERK cascade.[9]

Activated ERK1/2 translocates to the nucleus to phosphorylate transcription factors like Elk-1 and CREB, thereby modulating the expression of immediate early genes involved in synaptic plasticity.[8][10]

Caption: Converging pathways leading to mGlu5-mediated ERK1/2 activation.

Interactions with Scaffolding Proteins and Other Receptors

The signaling output of mGlu5 is intricately regulated by its interaction with a host of other proteins.

-

Homer Proteins: Perhaps the most critical interacting partners are the Homer family of scaffolding proteins.[8][11] The C-terminus of mGlu5 contains a proline-rich motif that binds to the EVH1 domain of long-form Homer proteins (e.g., Homer 1b/c). This physically couples the receptor to IP₃ receptors on the ER, facilitating efficient calcium signaling.[11] Short, activity-inducible forms like Homer 1a lack the ability to form multimers and can act as dominant-negatives, uncoupling mGlu5 from its signaling partners.[1][12]

-

Receptor Heteromers: mGlu5 can form heteromeric complexes with other GPCRs, such as adenosine A₂A receptors and dopamine D₁ and D₂ receptors.[13][14] These interactions can lead to novel, non-canonical signaling; for instance, the D₁-mGlu5 heteromer allows dopamine agonists to trigger calcium release through the Gq pathway, a function not native to the D₁ receptor.[15][16]

-

Intracellular Receptors: A substantial portion of mGlu5 receptors (up to 90% in some neurons) resides on intracellular membranes, including the ER and the inner nuclear membrane.[17][18][19] Activation of these intracellular receptors by transported agonists can trigger distinct and more sustained calcium signals compared to their plasma membrane counterparts, leading to the activation of different downstream effectors like ERK and Elk-1.[5][10]

Quantitative Data on mGlu5 Signaling

The potency and efficacy of ligands at the mGlu5 receptor can be quantified across different signaling outputs. The following tables summarize key data from published literature.

Table 1: Agonist Potency (EC₅₀) in Calcium Mobilization Assays

| Agonist | EC₅₀ (µM) | Experimental System | Assay Type | Reference |

| (S)-3,5-DHPG | 2.72 ± 0.34 | Cultured striatal neurons | Calcium mobilization | [20] |

| CHPG | 291 ± 20.75 | Cultured striatal neurons | Calcium mobilization | [20] |

| Glutamate (Surface Receptors) | 2.21 ± 0.8 | Cultured striatal neurons | Calcium mobilization (transient peak) | [21] |

| Glutamate (Intracellular Rec.) | 21.4 ± 4.0 | Cultured striatal neurons | Calcium mobilization (sustained peak) | [21] |

Table 2: Agonist-Induced Changes in Downstream Signaling

| Agonist / Condition | Measured Endpoint | Fold Change / Effect | Experimental System | Reference |

| DHPG (100 µM) | ERK1/2 Phosphorylation | Peak activation at 5-10 min | Spinal cord dorsal horn neurons | [6] |

| Methamphetamine | pERK:ERK Ratio in mPFC | Correlates with conditioned place preference | Mouse medial prefrontal cortex (in vivo) | [22] |

| Quisqualate (intracellular) | ER Ca²⁺ Loss (Neurites) | -47.92% ± 4.88% | Cultured striatal neurons | [23] |

| DHPG (surface) | ER Ca²⁺ Loss (Neurites) | -25.35% ± 5.37% | Cultured striatal neurons | [23] |

Detailed Experimental Protocols

Investigating mGlu5 signaling requires a suite of specialized molecular and cellular assays. Below are detailed protocols for three fundamental experiments.

Protocol: Intracellular Calcium Mobilization Assay

This assay measures changes in intracellular Ca²⁺ concentration following receptor activation, typically using a fluorescent indicator dye.

Materials:

-

HEK293 cells stably expressing mGlu5 or primary neuronal cultures.

-

Black-walled, clear-bottom 96- or 384-well microplates.

-

Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Calcium-sensitive dye (e.g., Fluo-4 AM or Fura-2 AM).

-

Probenecid (to prevent dye leakage).

-

mGlu5 agonist (e.g., DHPG, Glutamate).

-

Fluorescence plate reader with automated injection capabilities (e.g., FlexStation).

Procedure:

-

Cell Plating: Seed cells into microplates to achieve a confluent monolayer on the day of the assay. Incubate overnight.[13]

-

Dye Loading: Aspirate the culture medium. Add Assay Buffer containing the calcium dye (e.g., 2-4 µM Fluo-4 AM) and probenecid (e.g., 2.5 mM). Incubate for 45-60 minutes at 37°C in the dark.[13][20]

-

Washing: Gently wash the cells 2-3 times with Assay Buffer to remove extracellular dye. Leave a final volume of buffer in each well.[20]

-

Measurement: Place the plate in the fluorescence reader.

-

Data Analysis:

-

Determine the peak fluorescence response for each well.

-

Normalize the data (e.g., to a vehicle control or maximal response).

-

Plot the normalized response against the logarithm of agonist concentration and fit to a four-parameter logistic equation to determine the EC₅₀ value.[13]

-

Protocol: ERK1/2 Phosphorylation by Western Blot

This method quantifies the level of activated (phosphorylated) ERK1/2 relative to the total amount of ERK1/2 protein.

Materials:

-

Cultured cells (e.g., HEK293-mGlu5 or primary neurons).

-

Ice-cold Phosphate-Buffered Saline (PBS).

-

Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

BCA Protein Assay Kit.

-

SDS-PAGE equipment and reagents.

-

PVDF or nitrocellulose membranes.

-

Blocking Buffer (e.g., 5% BSA or non-fat milk in TBST).

-

Primary antibodies: Rabbit anti-phospho-ERK1/2 and Rabbit anti-total ERK1/2.[13]

-

HRP-conjugated anti-rabbit secondary antibody.

-

Enhanced Chemiluminescence (ECL) substrate and imaging system.

Procedure:

-

Cell Culture and Serum Starvation: Grow cells to ~80-90% confluency. To reduce basal ERK phosphorylation, replace the medium with serum-free medium and incubate for 4-12 hours.[11][13]

-

Stimulation: Add the mGlu5 agonist at the desired concentration and incubate for a specific time (e.g., 5 minutes) at 37°C.[13]

-

Cell Lysis: Immediately place the plate on ice. Aspirate the medium, wash once with ice-cold PBS, and add ice-cold Lysis Buffer. Scrape the cells, collect the lysate, and clarify by centrifugation at ~14,000 x g for 15 minutes at 4°C.[13]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-40 µg) per lane, run the gel, and transfer the proteins to a PVDF membrane.

-

Immunoblotting (p-ERK):

-

Block the membrane with Blocking Buffer for 1 hour at room temperature.

-

Incubate the membrane with the anti-phospho-ERK1/2 primary antibody (diluted in blocking buffer) overnight at 4°C.[13]

-

Wash the membrane 3 times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash 3 times with TBST, apply ECL substrate, and capture the chemiluminescent signal.

-

-

Immunoblotting (Total ERK):

-

Data Analysis: Use densitometry software to quantify the band intensity for both p-ERK and total ERK. Express the result as a ratio of p-ERK to total ERK.[11]

Caption: Experimental workflow for Western Blot analysis of ERK phosphorylation.

Protocol: Co-Immunoprecipitation (Co-IP) for mGlu5-Homer Interaction

This technique is used to demonstrate a physical interaction between mGlu5 and its scaffolding partner Homer in a native cellular environment.

Materials:

-

Brain tissue (e.g., hippocampus) or cultured cells.[14]

-

Co-IP Lysis Buffer (e.g., 50 mM Tris, 120 mM NaCl, 0.5% Nonidet P-40, with protease inhibitors).[14]

-

Primary antibody for immunoprecipitation (e.g., anti-Homer 1b/c or anti-mGlu5).[8][14]

-

Negative control IgG (e.g., Rabbit IgG).[8]

-

Protein A/G agarose or magnetic beads.

-

Western blot reagents and primary antibodies for detection (anti-mGlu5 and anti-Homer).

Procedure:

-

Lysate Preparation: Homogenize brain tissue or cells in ice-cold Co-IP Lysis Buffer. Incubate on a rotator for 30-60 minutes at 4°C to solubilize proteins. Clarify the lysate by centrifugation.[14]

-

Pre-clearing (Optional but Recommended): Add Protein A/G beads to the lysate and incubate for 1 hour at 4°C. Centrifuge and collect the supernatant. This step reduces non-specific binding to the beads.

-

Immunoprecipitation:

-

Complex Capture: Add a slurry of Protein A/G beads to the lysate/antibody mixture and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.[14]

-

Washing: Pellet the beads by gentle centrifugation. Discard the supernatant. Wash the beads 3-5 times with cold Co-IP Lysis Buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads by resuspending them in SDS-PAGE sample buffer and boiling for 5-10 minutes.

-

Western Blot Analysis: Run the eluted samples (from both the specific antibody IP and the IgG control) and the Input sample on an SDS-PAGE gel. Perform a western blot and probe with an antibody against the putative interacting partner (e.g., probe with anti-mGlu5 if you pulled down with anti-Homer). A band in the IP lane (but not the IgG lane) confirms the interaction.

This document is intended for research purposes only. All experimental procedures should be performed in accordance with institutional guidelines and safety regulations.

References

- 1. sites.lsa.umich.edu [sites.lsa.umich.edu]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Mobilisation of intracellular Ca2+ by mGluR5 metabotropic glutamate receptor activation in neonatal rat cultured dorsal root ganglia neurones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Metabotropic glutamate receptor subtype 5: molecular pharmacology, allosteric modulation and stimulus bias - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Metabotropic Glutamate Receptor 5/Homer Interactions Underlie Stress Effects on Fear - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quantification of ERK Kinase Activity in Biological Samples Using Differential Sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. files.core.ac.uk [files.core.ac.uk]

- 13. benchchem.com [benchchem.com]

- 14. Changes in mGlu5 Receptor-Dependent Synaptic Plasticity and Coupling to Homer Proteins in the Hippocampus of Ube3A Hemizygous Mice Modeling Angelman Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Proteomic analysis of native metabotropic glutamate receptor 5 protein complexes reveals novel molecular constituents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Modulation of intracellular calcium mobilization and GABAergic currents through subtype-specific metabotropic glutamate receptors in neonatal rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Changes in mGlu5 Receptor Signaling Are Associated with Associative Learning and Memory Extinction in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 18. biorxiv.org [biorxiv.org]

- 19. mdpi.com [mdpi.com]

- 20. benchchem.com [benchchem.com]

- 21. researchgate.net [researchgate.net]

- 22. mdpi.com [mdpi.com]

- 23. digitalcommons.wustl.edu [digitalcommons.wustl.edu]

The Discovery and Synthesis of VU0360172: A Potent and Selective mGlu5 Positive Allosteric Modulator

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU0360172 is a potent and highly selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 5 (mGluR5). As a member of the Class C G-protein coupled receptors (GPCRs), mGluR5 is a key player in modulating excitatory synaptic transmission throughout the central nervous system. Its involvement in numerous neurological and psychiatric disorders has made it a prime target for therapeutic intervention. This compound emerged from a chemical optimization program and has demonstrated efficacy in preclinical models of anxiety and psychosis, highlighting its potential as a valuable research tool and a lead compound for drug development. This technical guide provides an in-depth overview of the discovery, synthesis, pharmacological properties, and key experimental protocols associated with this compound.

Discovery and Synthesis

This compound was developed through the chemical optimization of a parent compound, VU0092273. The synthetic route to this compound involves a two-step process: the amidation of 6-chloronicotinic acid followed by a Sonogashira coupling reaction.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of N-cyclobutyl-6-chloronicotinamide

-

To a solution of 6-chloronicotinic acid (1.0 eq) in dichloromethane (DCM), add oxalyl chloride (2.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF).

-

Stir the reaction mixture at room temperature for 2 hours.

-

Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude 6-chloronicotinoyl chloride.

-

Dissolve the crude acid chloride in DCM and add it dropwise to a solution of cyclobutylamine (1.2 eq) and triethylamine (1.5 eq) in DCM at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 16 hours.

-

Wash the reaction mixture with water and brine, then dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the residue by column chromatography to afford N-cyclobutyl-6-chloronicotinamide.

Step 2: Synthesis of N-cyclobutyl-6-((3-fluorophenyl)ethynyl)nicotinamide (this compound)

-

To a solution of N-cyclobutyl-6-chloronicotinamide (1.0 eq) and (3-fluorophenyl)acetylene (1.2 eq) in a mixture of toluene and water, add bis(triphenylphosphine)palladium(II) dichloride (0.05 eq), copper(I) iodide (0.1 eq), and a suitable base such as diethylamine.

-

Heat the reaction mixture under an inert atmosphere at 80 °C for 12 hours.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield this compound.

Pharmacological Profile

This compound is a potent and selective mGluR5 PAM. Its pharmacological activity has been characterized through a variety of in vitro and in vivo assays.[1]

Quantitative Pharmacological Data

| Parameter | Value | Species | Assay |

| EC50 | 16 nM | Rat | Calcium Mobilization Assay |

| Ki | 195 nM | Rat | Radioligand Binding Assay |

| Selectivity | >10 µM | Human | mGluR1, mGluR2, mGluR3, mGluR4, mGluR7, mGluR8 |

Mechanism of Action and Signaling Pathway

This compound acts as a positive allosteric modulator, binding to a site on the mGluR5 receptor that is distinct from the orthosteric glutamate binding site. This binding potentiates the receptor's response to glutamate. The canonical signaling pathway for mGluR5 involves its coupling to the Gq/11 G-protein, which in turn activates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium stores. Downstream of this, signaling cascades involving protein kinase C (PKC), mitogen-activated protein kinase (MAPK), and Akt are activated. Studies have shown that this compound stimulates polyphosphoinositide (PI) hydrolysis and can modulate the phosphorylation of AKT and MAPK.

In Vivo Efficacy

This compound has demonstrated efficacy in rodent models relevant to psychiatric disorders.

Summary of In Vivo Efficacy Data

| Model | Species | Dose Range | Effect |

| Amphetamine-Induced Hyperlocomotion | Rat | 10-30 mg/kg | Reversal of hyperlocomotion |

| Absence Seizures (WAG/Rij model) | Rat | 3-10 mg/kg | Reduction in spike-and-wave discharges |

| Sub-chronic PCP Model of Schizophrenia | Rat | 10-20 mg/kg | Alleviation of cognitive deficits |

Key Experimental Protocols

Fluorescence-Based Calcium Flux Assay

This assay measures the potentiation of glutamate-induced intracellular calcium mobilization by this compound in cells expressing mGluR5.

-

Cell Culture: Plate HEK293 cells stably expressing rat mGluR5 in black-walled, clear-bottom 96-well plates and culture overnight.

-

Dye Loading: Wash the cells with assay buffer and incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.

-

Compound Addition: Utilize a fluorometric imaging plate reader (FLIPR) or a similar instrument. Add this compound at various concentrations, followed by a sub-maximal concentration of glutamate (e.g., EC20).

-

Data Acquisition: Measure the fluorescence intensity before and after the addition of compounds.

-

Data Analysis: Calculate the potentiation of the glutamate response by this compound and determine the EC50 value.

Phosphoinositide (PI) Hydrolysis Assay (Non-Radioactive In Vivo Method)

This ELISA-based assay measures the accumulation of inositol monophosphate (IP1), a downstream product of PLC activation, in the brain of mice treated with this compound.

-

Animal Dosing: Administer lithium chloride (LiCl) to mice to inhibit the degradation of IP1. After a set time, administer this compound systemically.

-

Tissue Collection: At the desired time point, euthanize the animals and rapidly dissect the brain regions of interest.

-

Sample Preparation: Homogenize the brain tissue in the appropriate lysis buffer provided with a commercial IP-One ELISA kit.

-

ELISA Procedure: Perform the competitive ELISA according to the manufacturer's instructions to determine the concentration of IP1 in the samples.

-

Data Analysis: Compare the IP1 levels in this compound-treated animals to vehicle-treated controls to determine the extent of PI hydrolysis stimulation.

Conclusion

This compound is a well-characterized and valuable pharmacological tool for studying the role of mGluR5 in the central nervous system. Its high potency, selectivity, and demonstrated in vivo efficacy make it a crucial compound for target validation and for understanding the therapeutic potential of mGluR5 positive allosteric modulation in various neurological and psychiatric disorders. The detailed synthetic and experimental protocols provided in this guide are intended to facilitate further research and drug discovery efforts centered on this important molecular target.

References

The Technical Guide to VU0360172: A Selective Positive Allosteric Modulator of mGlu5

This in-depth guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on VU0360172, a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGlu5).

Core Compound Properties

This compound is a well-characterized mGlu5 PAM that exhibits no intrinsic agonist activity on its own.[1] Instead, it enhances the receptor's response to the endogenous agonist, glutamate.[1][2] Its mechanism of action involves the stimulation of polyphosphoinositide (PI) hydrolysis, a key signaling pathway for mGlu5.[3] This compound has been instrumental in studying the therapeutic potential of mGlu5 modulation in various neurological and psychiatric disorders.

Quantitative Data

The following tables summarize the key quantitative parameters of this compound from in vitro and in vivo studies.

Table 1: In Vitro Pharmacology of this compound

| Parameter | Value | Species | Assay | Reference |

| EC50 | 16 nM | Rat | Calcium Mobilization | [3] |

| Ki | 195 nM | Rat | Radioligand Binding ([3H]methoxyPEPy) | [3] |

| Maximal Potentiation (% of Glutamate Emax) | ~120% | Rat | Calcium Mobilization | [1][4] |

| Cooperativity (αβ) | Log αβ = 1.25 | Rat | Calcium Mobilization | [1][4] |

Table 2: In Vivo Activity and Pharmacokinetics of this compound

| Parameter | Value | Species | Model/Assay | Reference |

| Efficacy | Reversal of amphetamine-induced hyperlocomotion | Rat | Antipsychotic Model | [5] |

| Efficacy | Reduction of spike-and-wave discharges | Rat | Absence Epilepsy Model | [6] |

| Brain Concentration (at 35% AHL reversal) | 0.94 µM (Total) | Rat | Antipsychotic Model | [1][4] |

| Plasma Concentration (at 35% AHL reversal) | 0.38 µM (Total) | Rat | Antipsychotic Model | [1][4] |

Signaling Pathway and Mechanism of Action

This compound acts as a positive allosteric modulator at the mGlu5 receptor. Upon binding of the endogenous agonist glutamate, the receptor undergoes a conformational change, which is stabilized and enhanced by the presence of this compound at a distinct allosteric site. This potentiation leads to a more robust activation of the Gq G-protein, which in turn activates phospholipase C (PLC). PLC then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to downstream signaling events such as the mobilization of intracellular calcium.

Figure 1. mGlu5 Receptor Signaling Pathway Modulated by this compound.

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of this compound are provided below.

Fluorescence-Based Calcium Mobilization Assay

This assay is used to determine the potency (EC50) and efficacy of this compound in potentiating the mGlu5 receptor response to an agonist.

Materials:

-

HEK293 cells stably expressing rat mGlu5.

-

Assay medium: DMEM with 10% dialyzed FBS, 20 mM HEPES, and 1 mM sodium pyruvate.

-

Dye loading buffer: Hanks' balanced salt solution with 20 mM HEPES, 2.5 mM probenecid, and 2 µM Fluo-4/acetoxymethyl ester dye (pH 7.4).

-

Poly-D-lysine-coated, black-walled, clear-bottomed 384-well or 96-well plates.

-

Glutamate stock solution.

-

This compound stock solution in DMSO.

-

Fluorescence plate reader (e.g., FlexStation).

Procedure:

-

Cell Plating: Seed HEK293-rat mGlu5 cells in poly-D-lysine-coated plates at a density of 20,000 cells/well (384-well) or 6 x 104 cells/well (96-well) in assay medium.

-

Incubation: Culture the cells overnight at 37°C in a 5% CO2 incubator.

-

Dye Loading: On the day of the assay, aspirate the medium and add dye loading buffer to each well. Incubate for 45 minutes at 37°C with 5% CO2.

-

Compound Preparation: Prepare serial dilutions of this compound and a fixed, submaximal (EC20) concentration of glutamate in assay buffer.

-

Assay Protocol: a. Place the plate in the fluorescence plate reader. b. Add the this compound dilution (or vehicle) to the wells and incubate for a specified period (e.g., 2-5 minutes). c. Add the EC20 concentration of glutamate. d. Measure the fluorescence intensity over time, which corresponds to the intracellular calcium concentration.

-

Data Analysis: Normalize the fluorescence response to the maximal response induced by a saturating concentration of glutamate. Plot the concentration-response curve for this compound and fit the data using a four-parameter logistic equation to determine the EC50 value.[5]

In Vivo Polyphosphoinositide (PI) Hydrolysis Assay

This non-radioactive ELISA-based method measures the accumulation of inositol monophosphate (InsP) in the brain following systemic administration of this compound, providing a functional readout of mGlu5 receptor activation in vivo.

Materials:

-

CD1 or C57Black mice.

-

This compound.

-

Lithium chloride (LiCl) solution.

-

IP-One ELISA kit (Cisbio).

-

Brain tissue homogenization buffer.

-

Protease inhibitors.

Procedure:

-

Animal Dosing: Administer a single intraperitoneal (i.p.) injection of LiCl (e.g., 10 mmol/kg) to inhibit the degradation of InsP.

-

PAM Administration: After 1 hour, administer this compound systemically (e.g., i.p. or s.c.) at the desired doses. A vehicle-treated group serves as a control.

-

Brain Tissue Collection: One hour after PAM administration, euthanize the animals and rapidly dissect the brain regions of interest (e.g., hippocampus, prefrontal cortex, striatum).

-

Tissue Processing: Immediately freeze the tissue on dry ice and store at -80°C until analysis.

-

InsP Measurement: a. Homogenize the brain tissue in the appropriate buffer. b. Perform protein quantification to normalize the samples. c. Measure the InsP levels in the tissue lysates using the IP-One ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Express InsP levels relative to the total protein concentration. Compare the InsP levels in the this compound-treated groups to the vehicle-treated group to determine the extent of mGlu5 receptor-mediated PI hydrolysis stimulation.[7][8]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the discovery and initial characterization of a novel mGlu5 PAM like this compound.

Figure 2. General workflow for the discovery and characterization of mGlu5 PAMs.

References

- 1. In Vitro to in Vivo Translation of Allosteric Modulator Concentration-Effect Relationships: Implications for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A family of highly selective allosteric modulators of the metabotropic glutamate receptor subtype 5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacological activation of mGlu5 receptors with the positive allosteric modulator this compound, modulates thalamic GABAergic transmission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In Vivo Non-radioactive Assessment of mGlu5 Receptor-Activated Polyphosphoinositide Hydrolysis in Response to Systemic Administration of a Positive Allosteric Modulator - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In Vivo Non-radioactive Assessment of mGlu5 Receptor-Activated Polyphosphoinositide Hydrolysis in Response to Systemic Administration of a Positive Allosteric Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of the mGlu5 Receptor in Neurological Disorders: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The metabotropic glutamate receptor 5 (mGlu5) has emerged as a critical player in the modulation of synaptic plasticity and neuronal excitability. Its dysfunction is increasingly implicated in the pathophysiology of a wide range of neurological and psychiatric disorders. This technical guide provides an in-depth overview of the mGlu5 receptor's function, its complex signaling pathways, and its role in Alzheimer's disease, Parkinson's disease, Fragile X syndrome, and depression. We present a compilation of quantitative data on mGlu5 modulators, detailed experimental protocols for studying receptor function, and visual diagrams of key signaling and experimental workflows to serve as a comprehensive resource for researchers and drug development professionals in the field.

Introduction to the mGlu5 Receptor

The metabotropic glutamate receptor 5 (mGlu5) is a G protein-coupled receptor (GPCR) belonging to Group I of the mGlu receptor family.[1] It is predominantly expressed in the postsynaptic density of neurons in brain regions crucial for learning and memory, such as the hippocampus, cortex, and striatum.[2][3] mGlu5 receptors are key regulators of glutamatergic neurotransmission and play a vital role in synaptic plasticity, the cellular mechanism underlying learning and memory.[1][4] Activation of mGlu5 by its endogenous ligand, glutamate, initiates a cascade of intracellular signaling events that modulate neuronal function.

The mGlu5 Signaling Cascade

Canonically, mGlu5 activation is coupled to Gαq/11 proteins, leading to the activation of phospholipase C (PLC).[5] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[6][7] This signaling pathway ultimately modulates the activity of various ion channels and transcription factors, leading to changes in neuronal excitability and gene expression.[5][8]

Beyond this canonical pathway, mGlu5 can also modulate N-methyl-D-aspartate (NMDA) receptor function through a variety of intracellular mechanisms, influencing synaptic plasticity processes like long-term potentiation (LTP) and long-term depression (LTD).[1][9]

Figure 1: Canonical mGlu5 receptor signaling pathway.

Role of mGlu5 in Neurological Disorders

Dysregulation of mGlu5 signaling has been implicated in a variety of neurological and psychiatric conditions.

Alzheimer's Disease

In Alzheimer's disease, mGlu5 receptors have been shown to interact with amyloid-beta (Aβ) oligomers, leading to synaptic dysfunction and excitotoxicity.[2][10] This interaction can result in the clustering and overactivation of mGlu5 receptors, contributing to the cognitive decline observed in the disease.[11] Consequently, mGlu5 has been proposed as a potential therapeutic target for Alzheimer's disease.[12] Pharmacological blockade or genetic deletion of mGlu5 has been shown to be neuroprotective in rodent models of AD.[13]

Parkinson's Disease

In Parkinson's disease, the loss of dopaminergic neurons leads to an overactivity of the glutamatergic system in the basal ganglia.[14] mGlu5 receptors are highly expressed in this brain region and contribute to the motor symptoms of the disease.[15] Negative allosteric modulators (NAMs) of mGlu5 have shown promise in preclinical models by reducing motor symptoms and levodopa-induced dyskinesia (LID).[16][17][18]

Fragile X Syndrome

Fragile X syndrome, the most common inherited form of intellectual disability, is caused by the silencing of the FMR1 gene, which leads to the absence of the fragile X mental retardation protein (FMRP).[14] The "mGluR theory of Fragile X" posits that many of the synaptic and behavioral phenotypes of the syndrome are due to exaggerated signaling through mGlu5 receptors in the absence of FMRP.[19] Preclinical studies have shown that mGlu5 NAMs can correct many of the core deficits in mouse models of Fragile X syndrome.[14][20]

Depression and Anxiety

mGlu5 receptors are also involved in the regulation of mood and anxiety. Preclinical studies have demonstrated that mGlu5 NAMs exhibit antidepressant-like and anxiolytic effects in various animal models.[16][21] These effects are thought to be mediated by the modulation of glutamatergic and downstream signaling pathways in brain regions associated with mood regulation.[9]

Quantitative Data on mGlu5 Modulators

A variety of allosteric modulators targeting the mGlu5 receptor have been developed and characterized. The following tables summarize key in vitro pharmacological data for selected mGlu5 negative and positive allosteric modulators.

Table 1: In Vitro Potency of mGlu5 Negative Allosteric Modulators (NAMs)

| Compound | Assay Type | IC50 (nM) | Reference(s) |

| MPEP | IP1 Functional Assay | ~66 | [6] |

| MTEP | Ca2+ Mobilization | ~5 | [21] |

| Fenobam | Ca2+ Mobilization | ~30 | [10] |

| Dipraglurant | Ca2+ Mobilization | ~100 | [16] |

| Basimglurant | Ca2+ Mobilization | ~2.9 | [10] |

| Mavoglurant | Ca2+ Mobilization | ~31 | [10] |

| CTEP | Ca2+ Mobilization | ~2.2 | [22] |

| Compound F1 | IP1 Functional Assay | 6300 | [11] |

| Compound F2 | IP1 Functional Assay | 7900 | [11] |

Table 2: In Vitro Potency of mGlu5 Positive Allosteric Modulators (PAMs)

| Compound | Assay Type | EC50 (nM) | Reference(s) |

| CDPPB | Ca2+ Mobilization | ~250 | [2] |

| ADX47273 | Ca2+ Mobilization | 108 | [23] |

| VU0360172 | Ca2+ Mobilization | 180 | |

| VU0409551 | Ca2+ Mobilization | 317 | |

| Phenylacetylene azachromanone 4 | Ca2+ Mobilization | 11.5 | [2] |

| Phenoxymethyl 8-azaoxazine 47 | Ca2+ Mobilization | 50.1 | [2] |

Table 3: Binding Affinities of mGlu5 Allosteric Modulators

| Compound | Radioligand | Ki (nM) | Reference(s) |

| 5MPEP | [3H]-methoxyPEPy | 388 | [3] |

| ML353 (VU0478006) | [3H]-methoxyPEPy | <20 | [3] |

| Fragment F1 | N/A | 430 | [11] |

| Fragment F2 | N/A | 8600 | [11] |

Experimental Protocols

Studying the function of the mGlu5 receptor requires a range of specialized experimental techniques. Below are detailed methodologies for key in vitro and in vivo assays.

In Vitro Calcium Imaging in HEK293 Cells

This protocol is used to measure changes in intracellular calcium concentration in response to mGlu5 receptor activation in a heterologous expression system.

Materials:

-

HEK293 cells stably expressing mGlu5

-

Culture medium (e.g., DMEM with 10% FBS)

-

Fura-2 AM calcium indicator dye

-

Recording buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

mGlu5 agonist (e.g., Quisqualate or DHPG)

-

Test compounds (mGlu5 modulators)

Procedure:

-

Cell Culture: Plate HEK293-mGlu5 cells onto glass coverslips and grow to 70-80% confluency.[1]

-

Dye Loading: Incubate cells with Fura-2 AM (1-5 µg/ml) in recording buffer for 30-60 minutes at room temperature.[1]

-

Washing: Wash the cells twice with recording buffer to remove extracellular dye.[1]

-

Imaging: Mount the coverslip onto an inverted fluorescence microscope equipped with a ratiometric imaging system.

-

Baseline Measurement: Record the baseline fluorescence ratio (F340/F380) for a few minutes.

-

Agonist Application: Apply a known concentration of an mGlu5 agonist to the cells and record the change in the fluorescence ratio, which reflects the increase in intracellular calcium.

-

Compound Testing: To test the effect of a modulator, pre-incubate the cells with the compound for a defined period before applying the agonist.

-

Data Analysis: Quantify the peak fluorescence ratio change in response to the agonist in the presence and absence of the test compound.

Figure 2: Experimental workflow for in vitro calcium imaging.

Electrophysiology in Acute Brain Slices: LTP and LTD

Long-term potentiation (LTP) and long-term depression (LTD) are widely studied forms of synaptic plasticity. The following protocol outlines the general procedure for recording mGlu5-dependent LTP and LTD in acute hippocampal slices.

Materials:

-

Rodent (mouse or rat)

-

Vibratome or tissue chopper

-

Artificial cerebrospinal fluid (aCSF), carbogenated (95% O2 / 5% CO2)

-

Dissection tools

-

Recording chamber (submerged or interface)

-

Glass microelectrodes

-

Electrophysiology rig (amplifier, digitizer, stimulation unit)

-

Pharmacological agents (e.g., DHPG for LTD induction, mGlu5 modulators)

Procedure:

-

Slice Preparation:

-

Anesthetize and decapitate the animal.

-

Rapidly dissect the brain and place it in ice-cold, carbogenated aCSF.[2][5]

-

Prepare 300-400 µm thick hippocampal slices using a vibratome.[8]

-

Transfer slices to a holding chamber with carbogenated aCSF and allow them to recover for at least 1 hour at room temperature.[5]

-

-

Recording:

-

Baseline Recording:

-

Deliver single pulses at a low frequency (e.g., 0.05 Hz) to establish a stable baseline fEPSP for at least 20-30 minutes.[23]

-

-

Induction of Plasticity:

-

LTP: Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., one or more trains of 100 Hz for 1 second) or a theta-burst stimulation (TBS) protocol.[23]

-

mGluR-LTD: Induce mGluR-dependent LTD by bath application of a Group I mGluR agonist like (S)-3,5-dihydroxyphenylglycine (DHPG) (e.g., 50-100 µM for 5-10 minutes).

-

-

Post-Induction Recording:

-

Continue recording fEPSPs at the baseline frequency for at least 60 minutes to assess the change in synaptic strength.

-

-

Pharmacology:

-

To investigate the role of mGlu5, apply a selective NAM or PAM to the bath before and during the induction protocol.

-

Figure 3: General workflow for LTP/LTD electrophysiology experiments.

In Vivo Behavioral Assays

This test is based on the principle that rodents, when placed in an inescapable container of water, will eventually adopt an immobile posture. Antidepressant drugs reduce the time spent immobile.[9]

Materials:

-

Rodents (mice or rats)

-

Cylindrical container filled with water (23-25°C)

-

Video recording system

-

Test compounds

Procedure:

-

Pre-test (for rats): On day 1, place the rat in the water for 15 minutes.[9]

-

Test: 24 hours after the pre-test (for rats) or on the test day (for mice), administer the test compound or vehicle.[9] After a set pre-treatment time, place the animal in the water for a 5-6 minute session.

-

Scoring: Record the duration of immobility during the last 4 minutes of the test session.[9]

-

Analysis: Compare the immobility time between the treatment groups. A significant decrease in immobility is indicative of an antidepressant-like effect.

This paradigm assesses the ability of an animal to learn and remember an association between a neutral conditioned stimulus (CS; e.g., a tone) and an aversive unconditioned stimulus (US; e.g., a mild footshock).

Materials:

-

Fear conditioning apparatus (a chamber with a grid floor for delivering footshocks and a speaker for auditory cues)

-

Rodents

-

Test compounds

Procedure:

-

Training (Day 1): Place the animal in the conditioning chamber. After a period of habituation, present the CS, which co-terminates with the US. Repeat this pairing several times.

-

Contextual Fear Test (Day 2): Place the animal back into the same chamber and measure freezing behavior in the absence of the CS and US. Freezing is a measure of fear memory for the context.

-

Cued Fear Test (Day 3): Place the animal in a novel context. After a habituation period, present the CS and measure freezing behavior. This assesses the fear memory for the cue.

-

Pharmacological Intervention: Administer the test compound before or after training to assess its effects on acquisition, consolidation, or retrieval of fear memory. To study fear extinction, repeatedly present the CS without the US after training.[15]

Conclusion

The mGlu5 receptor represents a highly promising therapeutic target for a multitude of neurological disorders. Its central role in modulating synaptic function and its demonstrated involvement in the pathophysiology of diseases like Alzheimer's, Parkinson's, Fragile X syndrome, and depression underscore its importance. The development of selective allosteric modulators has provided powerful tools to probe the function of this receptor and has opened new avenues for therapeutic intervention. The experimental protocols and quantitative data presented in this guide are intended to facilitate further research and drug discovery efforts aimed at harnessing the therapeutic potential of targeting the mGlu5 receptor. Continued investigation into the nuanced roles of mGlu5 in different neuronal circuits and disease states will be crucial for the successful translation of preclinical findings into effective clinical therapies.

References

- 1. A characterisation of long-term depression induced by metabotropic glutamate receptor activation in the rat hippocampus in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hippocampal slice preparation for electrophysiology [protocols.io]

- 3. precisionary.com [precisionary.com]

- 4. youtube.com [youtube.com]

- 5. Slow Presynaptic and Fast Postsynaptic Components of Compound Long-Term Potentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Long-Term Potentiation by Theta-Burst Stimulation using Extracellular Field Potential Recordings in Acute Hippocampal Slices - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. funjournal.org [funjournal.org]

- 11. researchgate.net [researchgate.net]

- 12. Acute Hippocampal Slice Preparation and Hippocampal Slice Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Whole cell patch clamp electrophysiology in human neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Glutamate is required for depression but not potentiation of long-term presynaptic function | eLife [elifesciences.org]

- 15. Advances in the Electrophysiological Recordings of Long-Term Potentiation [mdpi.com]

- 16. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 17. scientifica.uk.com [scientifica.uk.com]

- 18. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 19. Whole-cell patch-clamp recording and parameters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Long Term Potentiation in Mouse Hippocampal Slices in an Undergraduate Laboratory Course - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Loss of Metabotropic Glutamate Receptor-Dependent Long-Term Depression via Downregulation of mGluR5 after Status Epilepticus | Journal of Neuroscience [jneurosci.org]

- 22. Metabotropic glutamate receptor dependent long-term depression in the cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 23. docs.axolbio.com [docs.axolbio.com]

Methodological & Application

Application Notes and Protocols for VU0360172 in Rodent Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo use of VU0360172, a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGlu5), in various rodent models. The information compiled herein is intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of this compound.

Quantitative Data Summary

The following tables summarize the reported in vivo dosages and pharmacokinetic parameters of this compound in rodent models.

Table 1: In Vivo Dosages of this compound in Rat Models

| Indication/Model | Species (Strain) | Dose Range | Route of Administration | Vehicle | Key Findings |

| Absence Epilepsy | Rat (WAG/Rij) | 3 - 10 mg/kg | Subcutaneous (s.c.) | Not specified | Dose-dependent reduction in spike-and-wave discharges.[1] |

| Schizophrenia (Cognitive Deficits) | Rat | 10 - 20 mg/kg | Intraperitoneal (i.p.) | Not specified | Alleviation of cognitive deficits. |

| Antipsychotic-like activity | Rat | 10 mg/kg | Intraperitoneal (i.p.) | 10% Tween 80 in water | Reversal of amphetamine-induced hyperlocomotion. |

Table 2: Pharmacokinetic Parameters of this compound in Rats

| Dose | Route | Cmax (plasma) | Tmax (plasma) | Brain Concentration (at Tmax) |

| 10 mg/kg | i.p. | 10.2 µM | Not specified | 5.1 µM |

Signaling Pathway of mGlu5 Receptor Modulation by this compound

This compound acts as a positive allosteric modulator of the mGlu5 receptor. Its mechanism of action involves enhancing the receptor's response to the endogenous ligand, glutamate. This potentiation primarily affects the Gq-protein coupled signaling cascade.

Caption: mGlu5 receptor signaling pathway potentiated by this compound.

Experimental Protocols

The following are detailed protocols for key in vivo experiments involving this compound in rodent models.

Drug Formulation and Administration

Objective: To prepare this compound for intraperitoneal (i.p.) or subcutaneous (s.c.) administration in rats.

Materials:

-

This compound hydrochloride

-

Tween 80

-

Sterile saline (0.9% NaCl)

-

Sterile water

-

Vortex mixer

-

Sonicator (optional)

-

Sterile syringes and needles (23-25 gauge for rats)

Protocol:

-

Vehicle Preparation: Prepare a 10% Tween 80 solution in sterile water or saline. For example, to prepare 10 mL of vehicle, add 1 mL of Tween 80 to 9 mL of sterile water or saline.

-

This compound Formulation:

-

Calculate the required amount of this compound based on the desired dose and the number and weight of the animals.

-

Weigh the calculated amount of this compound powder.

-

Add a small amount of the 10% Tween 80 vehicle to the powder to create a paste.

-

Gradually add the remaining vehicle while vortexing to ensure complete dissolution.

-

If the compound does not fully dissolve, sonicate the solution for 5-10 minutes.

-

The final solution should be clear and free of precipitates. Prepare fresh on the day of the experiment.

-

-

Administration:

-

Intraperitoneal (i.p.) Injection:

-

Restrain the rat securely.

-

Locate the lower right quadrant of the abdomen.

-

Insert the needle at a 15-30 degree angle, aspirate to ensure no fluid is drawn back, and then inject the solution.

-

-

Subcutaneous (s.c.) Injection:

-

Gently lift the loose skin on the back of the neck to form a tent.

-

Insert the needle into the base of the tented skin and inject the solution.

-

-

Amphetamine-Induced Hyperlocomotion Model

Objective: To assess the antipsychotic-like potential of this compound by measuring its ability to reverse amphetamine-induced hyperlocomotion in rats.

Experimental Workflow:

Caption: Workflow for the amphetamine-induced hyperlocomotion experiment.

Protocol:

-

Animals: Male Sprague-Dawley or Wistar rats (250-350 g).

-

Apparatus: Open-field arenas equipped with automated photobeam tracking systems to measure locomotor activity.

-

Habituation: Habituate the rats to the testing arenas for 30-60 minutes for 2-3 consecutive days prior to the test day to reduce novelty-induced hyperactivity.

-

Test Day:

-

Administer this compound (e.g., 10 mg/kg, i.p.) or vehicle.

-

Place the animals in the open-field arenas and allow them to acclimatize for 30 minutes.

-

Administer amphetamine (e.g., 1-2 mg/kg, i.p.).

-

Immediately begin recording locomotor activity (e.g., distance traveled, rearing frequency) for 60-90 minutes.

-

-

Data Analysis: Analyze the locomotor activity data in time bins (e.g., 5-minute intervals). Compare the total distance traveled between the vehicle- and this compound-treated groups after amphetamine administration.

Novel Object Recognition (NOR) Task for Cognitive Assessment

Objective: To evaluate the effect of this compound on recognition memory in a rat model of cognitive impairment (e.g., sub-chronic PCP model).

Experimental Workflow:

Caption: Workflow for the Novel Object Recognition (NOR) task.

Protocol:

-

Animals: Adult male rats.

-

Apparatus: An open-field box (e.g., 50 x 50 x 50 cm) made of a non-porous material. A variety of objects that are different in shape, color, and texture, but similar in size and complexity.

-

Habituation (Day 1): Allow each rat to explore the empty open-field box for 5-10 minutes.

-

Training (Day 2):

-

Place two identical objects (A1 and A2) in the box.

-

Allow the rat to explore the objects for a set period (e.g., 5 minutes).

-

Exploration is defined as the rat's nose being within 2 cm of the object and directed towards it.

-

-

Testing (Day 3):

-

Administer this compound (e.g., 10 or 20 mg/kg, i.p.) or vehicle 30-60 minutes before the test.

-

Replace one of the familiar objects with a novel object (B).

-

Place the rat back in the box and record its exploration of both the familiar (A) and novel (B) objects for a set period (e.g., 5 minutes).

-

-

Data Analysis: Calculate the discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.

Pharmacokinetic Analysis

Objective: To determine the pharmacokinetic profile of this compound in rats.

Protocol:

-

Dosing: Administer this compound to rats via the desired route (e.g., 10 mg/kg, i.p.).

-

Blood Sampling: Collect blood samples (e.g., via tail vein or saphenous vein) at multiple time points (e.g., 0, 15, 30, 60, 120, 240, and 480 minutes) into heparinized tubes.

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.

-

Brain Tissue Collection (optional): At the end of the time course, euthanize the animals and collect the brains. Homogenize the brain tissue in an appropriate buffer.

-

Sample Preparation for LC-MS/MS:

-

Protein precipitation: Add a cold organic solvent (e.g., acetonitrile) to the plasma or brain homogenate samples to precipitate proteins.

-

Vortex and centrifuge the samples.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

-

-

LC-MS/MS Analysis:

-

Use a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify the concentration of this compound in the samples.

-

Develop a standard curve using known concentrations of this compound.

-

-

Pharmacokinetic Parameter Calculation: Use appropriate software to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), and half-life.

References

Application Notes and Protocols for the In Vivo Administration of VU0360172

For Researchers, Scientists, and Drug Development Professionals

Abstract

VU0360172 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGluR5), a key target in the central nervous system for therapeutic intervention in various neurological and psychiatric disorders.[1][2][3] Proper preparation of this compound for in vivo administration is critical for obtaining reliable and reproducible experimental results. This document provides detailed protocols for the formulation and administration of this compound in preclinical animal models, summarizes key quantitative data, and illustrates relevant biological and experimental workflows.

Physicochemical Properties and Storage

This compound is a solid with poor aqueous solubility.[4] For optimal stability, it should be stored at +4°C.[3] Stock solutions in DMSO can be stored at -80°C for up to six months or at -20°C for one month, protected from light.[1] It is recommended to prepare fresh working solutions for in vivo experiments on the day of use.[1]

Data Presentation: Formulation and Dosing

The following table summarizes the quantitative data for the preparation and administration of this compound based on available literature.

| Parameter | Value | Species | Route of Administration | Vehicle Composition | Reference |

| Solubility | |||||

| DMSO | 83.33 mg/mL (283.13 mM) | In Vitro | N/A | DMSO | [1] |

| 16.54 mg/mL (50 mM) | In Vitro | N/A | DMSO | [3] | |

| Ethanol | 8.27 mg/mL (25 mM) | In Vitro | N/A | Ethanol | [3] |

| In Vivo Dosage | |||||

| 10 mg/kg | Rat | Oral (p.o.) | 20% hydroxypropyl β-cyclodextrin in sterile water | [4] | |

| 56.6 mg/kg | Rat | Not Specified | Not Specified | [5] | |

| 30 mg/kg | Mouse | Intraperitoneal (i.p.) | Dimethyl sulfoxide (DMSO) | [4] | |

| Recommended Vehicle Formulations | |||||